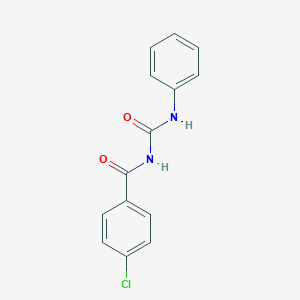
N-(4-chlorobenzoyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-N'-phenylurea, also known as 4CPU, is a chemical compound that has been studied extensively in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4CPU is used in a variety of applications, including as a herbicide and as a tool for studying the mechanisms of action of certain enzymes. In
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-N'-phenylurea has been used extensively in scientific research due to its ability to inhibit certain enzymes. It is commonly used as a tool for studying the mechanisms of action of enzymes such as urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea has been used as a herbicide to control the growth of weeds in crops.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-N'-phenylurea involves its ability to bind to the active site of certain enzymes, inhibiting their activity. Specifically, N-(4-chlorobenzoyl)-N'-phenylurea is known to inhibit the activity of urease and carbonic anhydrase by binding to their active sites and preventing the substrate from binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzoyl)-N'-phenylurea are largely dependent on the specific enzyme being inhibited. Inhibition of urease can lead to a decrease in the production of ammonia, which is important for nitrogen metabolism in plants. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzoyl)-N'-phenylurea in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their specific mechanisms of action. However, a limitation of using N-(4-chlorobenzoyl)-N'-phenylurea is that it may have off-target effects on other enzymes, leading to potential complications in experimental results.
Orientations Futures
There are several future directions for research involving N-(4-chlorobenzoyl)-N'-phenylurea. One area of interest is the development of more potent and selective inhibitors of urease and carbonic anhydrase. Additionally, N-(4-chlorobenzoyl)-N'-phenylurea may have potential applications in the treatment of diseases such as cancer and Alzheimer's disease, which are characterized by abnormal enzyme activity. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzoyl)-N'-phenylurea involves the reaction of 4-chlorobenzoyl chloride with phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. This method has been optimized over the years to improve yield and purity.
Propriétés
Formule moléculaire |
C14H11ClN2O2 |
|---|---|
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
4-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Clé InChI |
JACVPPZEQLZNQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



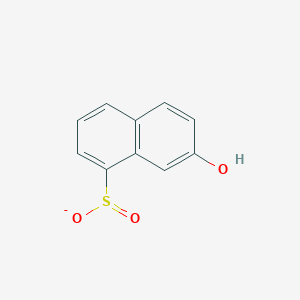
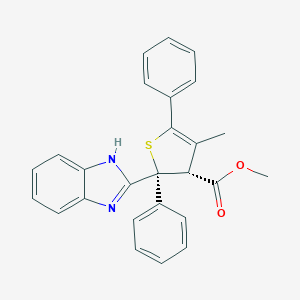
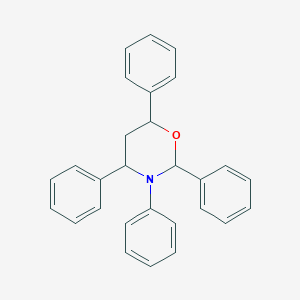
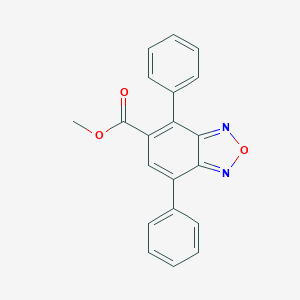
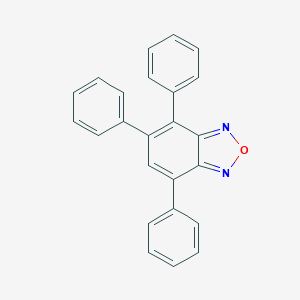
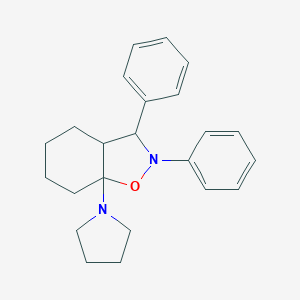
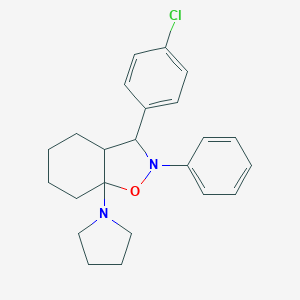
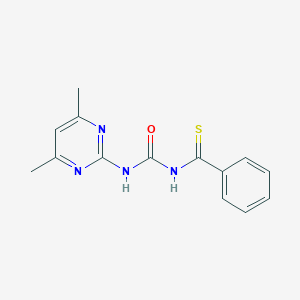
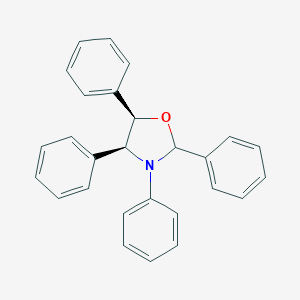
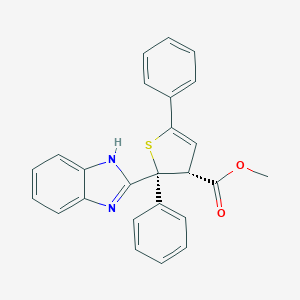
![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)